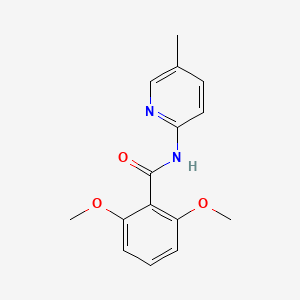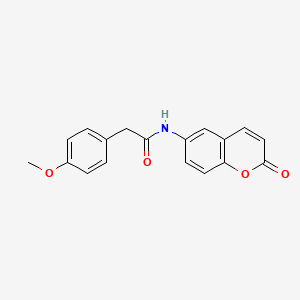![molecular formula C23H23NO3 B11158095 9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11158095.png)
9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives
Preparation Methods
The synthesis of 9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromeno core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxazin ring: This step involves the reaction of the chromeno derivative with an appropriate amine or amide under controlled conditions.
Substitution reactions: Introduction of the 4-ethylphenyl and 6-methyl groups can be achieved through Friedel-Crafts alkylation or acylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, using catalysts and specific reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets and pathways. It may inhibit key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The compound may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar compounds to 9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one include other chromeno[6,7-e][1,3]oxazin derivatives and related heterocyclic compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:
Chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives: These compounds have shown potential as anticancer agents with different mechanisms of action.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their enzyme inhibitory activities and are studied for their therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities.
Properties
Molecular Formula |
C23H23NO3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C23H23NO3/c1-3-15-7-9-17(10-8-15)24-12-16-11-20-18-5-4-6-19(18)23(25)27-22(20)14(2)21(16)26-13-24/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
NGWPYAKZOXHCHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=C4CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11158013.png)
![ethyl 2-[({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11158020.png)
![N-{3-[(6-methylheptan-2-yl)amino]-3-oxopropyl}benzamide](/img/structure/B11158024.png)
![methyl 5-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B11158030.png)

![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-2-phenylacetic acid](/img/structure/B11158040.png)
![7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11158042.png)
![7-[(2,6-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11158049.png)
![1-[(3-fluorophenyl)carbonyl]-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11158057.png)
![2-{methyl[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetic acid](/img/structure/B11158064.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B11158070.png)
![8-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11158078.png)

![3-(4-chlorophenyl)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one](/img/structure/B11158088.png)
